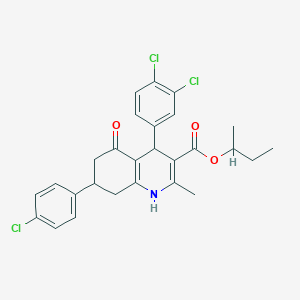![molecular formula C12H16N2O6S2 B5135027 3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B5135027.png)
3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid is a complex organic compound with a unique structure that combines a morpholine ring, a sulfonyl group, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of α-bromoacrylic acid esters, which are converted into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the sulfonyl group can yield sulfides.
Wissenschaftliche Forschungsanwendungen
3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Morpholin-4-yl-propanoic acid: Similar in structure but lacks the sulfonyl and thiophene groups.
2-Bromo-3-(morpholin-4-yl)propionic acid: Contains a bromine atom and a morpholine ring but differs in the rest of the structure.
Uniqueness
3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid is unique due to the combination of its morpholine, sulfonyl, and thiophene groups, which confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
IUPAC Name |
3-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S2/c15-11(16)1-2-13-12(17)10-7-9(8-21-10)22(18,19)14-3-5-20-6-4-14/h7-8H,1-6H2,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBUAPZKXRBZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-Bromophenyl)[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B5134944.png)
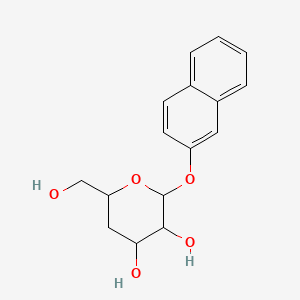
![N-[4-(butan-2-yl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5134969.png)
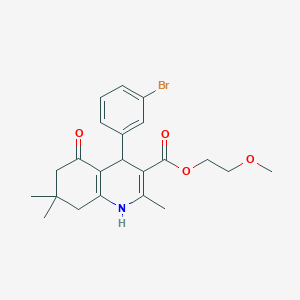
![2-[5-(2,5-Dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-iodophenyl)-1,3-thiazole;hydrobromide](/img/structure/B5134979.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5134984.png)
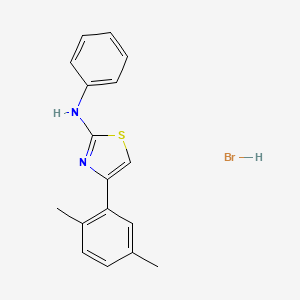
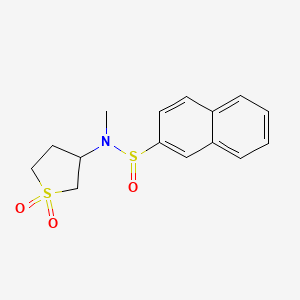
![2-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanamine](/img/structure/B5134996.png)
![N-(3-butoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5135004.png)
![N-(3-chloro-4-methylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5135006.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B5135009.png)
![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B5135031.png)
